Diphenylpropanedioic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenylpropanedioic acid can be synthesized through several methods. One common synthetic route involves the reaction of benzyl chloride with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, followed by hydrolysis and decarboxylation to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
Diphenylpropanedioic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzophenone derivatives, while reduction can produce diphenylpropanediol.
Scientific Research Applications
Diphenylpropanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for various chemical compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of diphenylpropanedioic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with metabolic pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Malonic Acid: The parent compound of diphenylpropanedioic acid, with two carboxyl groups attached to a central carbon atom.
Benzylmalonic Acid: A similar compound with one phenyl group and one carboxyl group attached to the central carbon atom.
Phenylacetic Acid: Contains a phenyl group attached to an acetic acid moiety.
Uniqueness
This compound is unique due to the presence of two phenyl groups, which impart distinct chemical and physical properties
Properties
CAS No. |
5457-11-4 |
---|---|
Molecular Formula |
C15H12O4 |
Molecular Weight |
256.25 g/mol |
IUPAC Name |
2,2-diphenylpropanedioic acid |
InChI |
InChI=1S/C15H12O4/c16-13(17)15(14(18)19,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H,16,17)(H,18,19) |
InChI Key |
YJGUVTBNQCVSQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)O)C(=O)O |
Origin of Product |
United States |
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